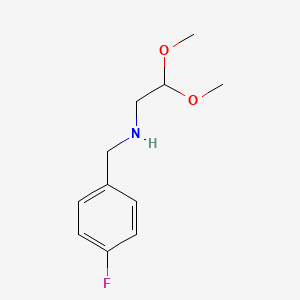

N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine

描述

N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine is a useful research compound. Its molecular formula is C11H16FNO2 and its molecular weight is 213.252. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₅FNO₂

- Molecular Weight : Approximately 211.25 g/mol

- Key Functional Groups :

- Dimethoxyethyl group

- Fluorobenzyl moiety

The unique structure of this compound may influence its solubility and bioavailability, enhancing its pharmacological profile compared to other amines.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to interact with various enzymes, including carbonic anhydrases, which are implicated in tumor growth and metastasis.

- Cell Cycle Regulation : Research indicates that these compounds can induce apoptosis and affect cell cycle progression in cancer cells, making them potential candidates for anticancer therapies .

- Binding Affinity : The presence of the fluorobenzyl group may enhance binding affinity to specific biological targets, potentially increasing the efficacy of the compound.

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds with similar structures:

- Cell Proliferation Inhibition : In vitro assays demonstrate that this compound can inhibit the proliferation of various cancer cell lines. For instance, compounds with fluorinated aromatic groups have shown significant antiproliferative effects against HepG2 liver cancer cells .

- Apoptosis Induction : Studies indicate that these compounds promote apoptosis in cancer cells by activating pathways associated with cell death .

Antimicrobial Activity

Research has also explored the antimicrobial properties of related compounds:

- Bacterial Inhibition : Some derivatives exhibit antimicrobial effects against a range of bacteria, suggesting potential applications in treating infections.

- Mechanism of Action : The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of HepG2 cell proliferation | |

| Apoptosis Induction | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibitory effects on bacterial growth |

Case Study: In Vitro Evaluation

A study conducted on a series of fluorinated benzylamines demonstrated their effectiveness as HDAC (Histone Deacetylase) inhibitors. The compound exhibited an IC50 value significantly lower than that of standard treatments, indicating potent activity against solid tumors .

Additionally, the structure-activity relationship (SAR) analysis revealed that modifications to the fluorobenzyl group could enhance or diminish biological activity. For example, substituting different halogens affected the antiproliferative efficacy, with fluorine showing less impact compared to chlorine or bromine .

科学研究应用

Medicinal Chemistry Applications

1. Antidepressant and Anticonvulsant Activities

Research indicates that compounds similar to N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine exhibit significant biological activities, including antidepressant and anticonvulsant effects. These activities are often attributed to the compound's ability to interact with neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways .

2. SERT Imaging Agents

Compounds structurally related to this compound have been explored as serotonin transporter (SERT) imaging agents. These agents are crucial for understanding various neurological conditions, as they can help visualize serotonin levels in the brain through techniques such as positron emission tomography (PET) . The high binding affinity of these compounds to SERT allows for effective imaging and monitoring of serotonergic activity.

Synthetic Methodologies

1. Chemoselective Synthesis

The synthesis of this compound can be achieved through innovative chemoselective methods. One notable approach involves the use of electrochemical techniques that facilitate the selective oxidation of primary amines to secondary amines. This method is advantageous due to its mild reaction conditions and high atom economy, producing minimal by-products .

2. Versatile Synthetic Scaffolds

This compound serves as a versatile scaffold for the development of new drugs. Its structural features allow for modifications that can enhance biological activity or improve pharmacokinetic properties. For instance, variations in the alkyl or aryl groups attached to the amine can lead to compounds with distinct therapeutic profiles .

Case Studies and Research Findings

化学反应分析

Acylation Reactions

This compound reacts with acyl chlorides to form dichloroacetamide derivatives. For example:

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Dichloroacetyl chloride | Room temperature, inert atmosphere | N-(2,2-Dimethoxyethyl)-N-(4-fluorobenzyl)dichloroacetamide | ~70% |

Mechanism :

-

The amine’s lone pair attacks the electrophilic carbonyl carbon of dichloroacetyl chloride.

-

HCl is eliminated, forming the amide bond.

Key Observations :

-

Higher yields are achieved with electron-deficient acyl chlorides due to increased electrophilicity .

-

Steric hindrance from the dimethoxyethyl group slightly reduces reaction rates compared to simpler amines .

Potential Diazotization and Coupling

Though not directly documented for this compound, related benzylamines undergo diazotization under acidic conditions with alkali nitrite:

| Conditions | Intermediate | Final Product | Notes | Source |

|---|---|---|---|---|

| HCl, NaNO₂ (0–30°C) | Diazonium salt | Hydroxyl or halogenated derivatives | Requires aromatic amines; speculative for aliphatic systems |

Challenges :

-

Diazotization typically applies to aromatic amines. The aliphatic nature of N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine’s amino group limits this reactivity .

-

Experimental validation is needed to confirm feasibility.

Micellar Catalysis in Hydrolysis

Gemini surfactant micelles accelerate hydrolysis reactions of phosphate esters by up to 10⁷-fold . While untested for this compound, micellar environments could enhance its participation in:

-

Hydrolytic cleavage of dimethoxyethyl groups under acidic/basic conditions.

-

SN2 reactions at the benzylic position due to micelle-induced polarization .

Critical Research Gaps

-

Direct experimental data for hydrolysis, oxidation, or cross-coupling reactions is lacking.

-

The impact of the dimethoxyethyl group on reaction kinetics versus simpler ethyl analogs remains unquantified.

属性

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2,2-dimethoxyethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO2/c1-14-11(15-2)8-13-7-9-3-5-10(12)6-4-9/h3-6,11,13H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLYXRIMOHSPQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNCC1=CC=C(C=C1)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。